(+)-Matrine
CAS No.: 83148-91-8
Cat. No.: VC20789305
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83148-91-8 |
---|---|
Molecular Formula | C15H24N2O |
Molecular Weight | 248.36 g/mol |
IUPAC Name | 7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
Standard InChI | InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2 |
Standard InChI Key | ZSBXGIUJOOQZMP-UHFFFAOYSA-N |
SMILES | C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
Canonical SMILES | C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
(+)-Matrine is a tetracyclic quinolizidine alkaloid with the molecular formula C15H24N2O and a molecular weight of 248.3639 . It features a unique tetracyclic structure containing two nitrogen atoms within a complex ring system. Structurally, it is classified as a lupin alkaloid and is specifically identified as (7aS,13aR,13bR,13cS)-dodecahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij] naphthyridin-10-one . The compound has four stereogenic centers that define its three-dimensional configuration, contributing to its biological activity.
Physical and Chemical Properties
(+)-Matrine exists as a white crystalline solid at room temperature. The compound's tetracyclic structure with two nitrogen atoms gives it basic properties typical of alkaloids. It is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, with limited solubility in water. The compound is stable under normal laboratory conditions but may undergo isomerization under certain circumstances to form related compounds such as allomatrine or isomatrine .
Identification and Nomenclature
(+)-Matrine is known by several systematic and common names in scientific literature:
-
IUPAC Name: (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
-
Other Names: Matridin-15-one, α-Matrine, (+)-Matrine, Matrene
Extraction Methods and Synthesis
Natural Sources
(+)-Matrine is primarily extracted from the roots of Sophora flavescens Ait (known as "Ku Shen" in traditional Chinese medicine). It is one of the main bioactive components of this plant, which has been used in Asian traditional medicine for centuries to treat various ailments including fever, inflammation, and gastrointestinal disorders.
Extraction Techniques
Various extraction methods have been developed to isolate (+)-Matrine from plant material, with solvent extraction being the most common approach. The extraction efficiency depends on several factors including solvent type, liquid-to-material ratio, extraction time, and temperature .
Table 1: Extraction Methods for (+)-Matrine
Extraction Method | Key Parameters | Advantages | Limitations |
---|---|---|---|
Solvent Extraction | Solvent type (ethanol, methanol), Liquid-to-material ratio, Temperature | Widely applicable, Relatively simple | Solvent waste, Time-consuming |
Ultrasound-Assisted Extraction | Frequency, Duration, Temperature | Enhanced efficiency, Reduced extraction time | Equipment cost, Potential degradation |
Microwave-Assisted Extraction | Power, Duration, Temperature | Rapid extraction, High yield | Potential thermal degradation |
Supercritical Fluid Extraction | Pressure, Temperature, Co-solvent | Environmentally friendly, High purity | High equipment cost, Complex operation |
Total Synthesis Approaches
Chemical synthesis of (+)-Matrine has been accomplished by several research groups. In 2022, both the Reisman group and Sherburn group reported total synthesis routes for matrine and its isomers . The synthetic strategies typically exploit the thermodynamic stability relationships between matrine and related alkaloids such as isomatrine and allomatrine.
One notable synthetic approach involves:
-
Construction of a quinolizidine scaffold
-
Formation of the tetracyclic framework
-
Stereoselective introduction of functional groups
-
Final adjustments to obtain the desired stereochemistry
Pharmacological Effects
Anti-tumor Activities
(+)-Matrine exhibits significant anti-tumor properties against various cancer types. Research has demonstrated that it can inhibit cancer cell proliferation, induce apoptosis, suppress tumor angiogenesis, and reduce cancer metastasis . The anti-tumor effects are mediated through multiple mechanisms, including:
-
Cell cycle arrest at G0/G1 phase
-
Activation of apoptotic pathways
-
Inhibition of cancer cell migration and invasion
-
Modulation of tumor microenvironment
-
Reduction of inflammatory mediators that promote tumorigenesis
Anti-inflammatory and Analgesic Properties
(+)-Matrine possesses potent anti-inflammatory and analgesic effects that have been validated in multiple experimental models. It effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Additionally, it downregulates the expression of adhesion molecules including vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) .
The compound has shown efficacy in treating inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Its analgesic effects are particularly notable in neuropathic pain models, though the exact mechanisms require further investigation .
Cardiovascular Effects
(+)-Matrine demonstrates beneficial effects on the cardiovascular system, particularly in the management of hypertension and protection against vascular remodeling. It acts through several mechanisms:
-
Inhibition of α-adrenoceptor activation, interfering with intracellular calcium release and extracellular calcium influx
-
Prevention of abnormal proliferation of pulmonary artery smooth muscle cells
-
Blocking cell cycle progression from G0/G1 to S phase in vascular smooth muscle cells
-
Reduction of inflammatory cytokines that contribute to vascular damage
-
Downregulation of TNF-α and IL-1β expression via the NF-κB signaling pathway
These effects collectively contribute to the compound's ability to reduce blood pressure and improve vascular function in experimental models of hypertension, including pulmonary hypertension.
Central Nervous System Effects
(+)-Matrine exhibits neuroprotective effects that may be beneficial in various central nervous system disorders. Research has demonstrated that it can:
-
Restore Th17/Treg cytokine balance and alleviate cognitive impairment in Alzheimer's disease models in a dose-dependent manner
-
Improve scopolamine-induced amnesia by inhibiting acetylcholinesterase and butyrylcholinesterase activities
-
Provide neuroprotection against MPTP-induced Parkinson's disease
-
Suppress the severity of experimental autoimmune encephalomyelitis (EAE)
-
Increase myelin protein production in the central nervous system
-
Protect oligodendrocytes by inhibiting apoptosis and enhancing mitochondrial autophagy
-
Maintain blood-brain barrier integrity by modulating tight junction proteins such as Claudin 5 and Occludin
Other Therapeutic Applications
Beyond the major applications described above, (+)-Matrine has demonstrated efficacy in several other therapeutic areas:
-
Anti-viral activity against hepatitis B virus, making it a component in some hepatitis B treatments
-
Anti-fibrotic effects in liver, lung, and kidney fibrosis models
-
Immunomodulatory functions that help regulate immune responses
-
Protective effects against drug-induced organ toxicity
-
Anti-arrhythmic properties that help stabilize cardiac rhythm
Molecular Mechanisms of Action
Signaling Pathways
The diverse pharmacological effects of (+)-Matrine are mediated through its interactions with multiple cellular signaling pathways. Key pathways affected by (+)-Matrine include:
-
Phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway - influencing cell survival, proliferation, and metabolism
-
Transforming growth factor-β/mothers against decapentaplegic homolog (TGF-β/Smad) pathway - affecting fibrotic processes and tissue remodeling
-
Nuclear factor kappa B (NF-κB) pathway - modulating inflammatory responses and immune function
-
Wnt (wingless/integration 1)/β-catenin pathway - impacting cell differentiation and proliferation
-
Mitogen-activated protein kinases (MAPKs) pathway - regulating cellular responses to various stimuli
-
Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway - mediating cytokine signaling and immune function
Target Proteins and Receptors
(+)-Matrine interacts with several specific molecular targets that contribute to its pharmacological profile:
-
α-Adrenergic receptors - influencing vascular tone and blood pressure regulation
-
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) - affecting cholinergic neurotransmission
-
Pro-apoptotic proteins (Bax, caspases) and anti-apoptotic proteins (Bcl-2) - modulating cell survival
-
Inflammatory mediators including TNF-α, IL-1β, and IL-6 - regulating inflammation
-
Cell cycle regulatory proteins - affecting cell proliferation and division
Recent Research Advances
Emerging Applications
Recent research has explored novel applications for (+)-Matrine beyond its traditional uses:
-
Potential role in combating drug resistance in cancer therapy through synergistic effects with conventional chemotherapeutics
-
Applications in neurodegenerative disorders based on its neuroprotective properties
-
Investigation as an adjunct therapy in metabolic disorders such as diabetes and obesity
-
Use in combination therapies to enhance efficacy while reducing side effects of other drugs
Current Research Trends
Current research on (+)-Matrine focuses on several key areas:
-
Development of novel delivery systems to improve bioavailability and targeted delivery
-
Structure optimization through chemical modifications to enhance potency and reduce toxicity
-
Detailed mechanistic studies to elucidate precise molecular targets and signaling pathways
-
Expansion of clinical studies to validate efficacy in human subjects
-
Investigation of the compound's effects on intestinal microbiota and the gut-brain axis, which may contribute to its systemic therapeutic effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume